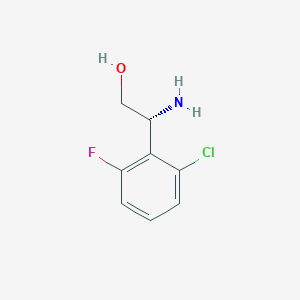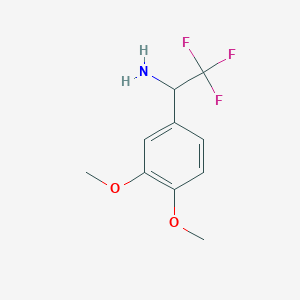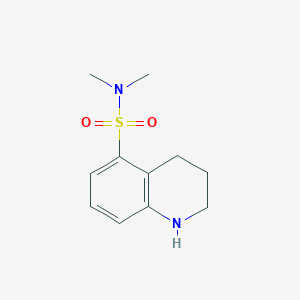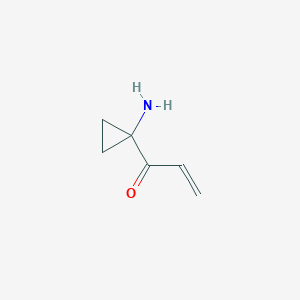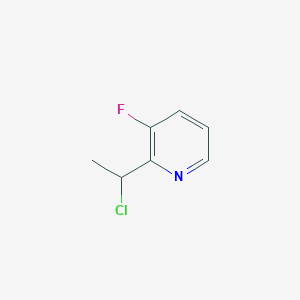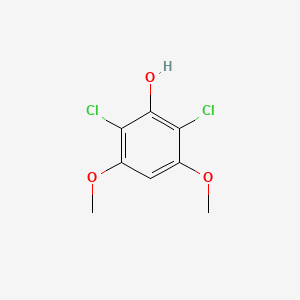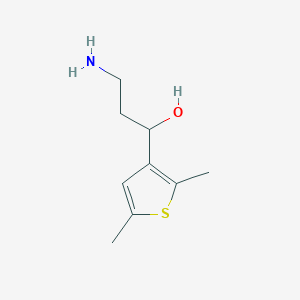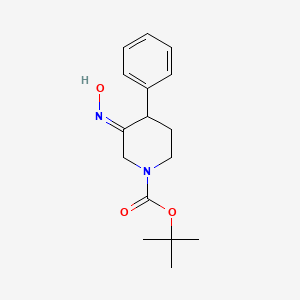
4-(2-Methylpropylidene)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpropylidene)piperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines containing a six-membered ring with five carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropylidene)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with isobutyraldehyde under acidic conditions to form the desired product. The reaction typically proceeds via the formation of an iminium ion intermediate, which then undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions
4-(2-Methylpropylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, saturated piperidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(2-Methylpropylidene)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-(2-Methylpropylidene)piperidine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Dihydropyridine: A partially saturated analog of pyridine, often used in the synthesis of calcium channel blockers.
Piperine: An alkaloid found in black pepper, structurally related to piperidine and known for its bioactive properties
Uniqueness
4-(2-Methylpropylidene)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC名 |
4-(2-methylpropylidene)piperidine |
InChI |
InChI=1S/C9H17N/c1-8(2)7-9-3-5-10-6-4-9/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
IPIAQTNLYZKJLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


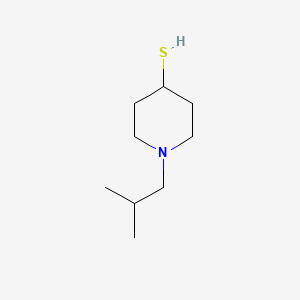
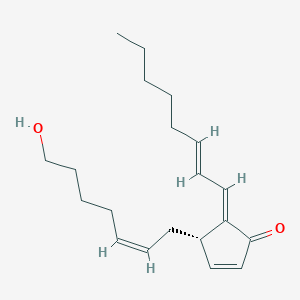
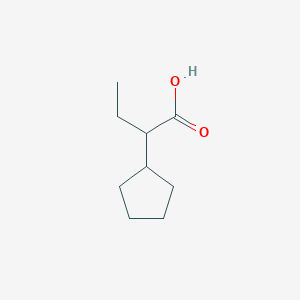
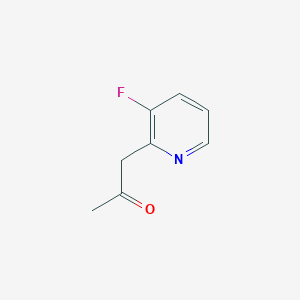
![N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B15252245.png)
